molecular formula C6H5ClN4 B15226630 8-Chloroimidazo[1,2-a]pyrazin-3-amine

8-Chloroimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B15226630
M. Wt: 168.58 g/mol
InChI Key: OGQDODGNDILYHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine ring . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-3-one, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloroimidazo[1,2-a]pyrazin-3-amine is unique due to its specific chlorine substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

8-chloroimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C6H5ClN4/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H,8H2

InChI Key

OGQDODGNDILYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Cl)N

Origin of Product

United States

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